molecular formula C5H12Cl3N3 B8056699 5-(Aminomethyl)-3-methylpyrazole Trihydrochloride

5-(Aminomethyl)-3-methylpyrazole Trihydrochloride

Cat. No.: B8056699
M. Wt: 220.5 g/mol
InChI Key: VUERLDYQQMNWGM-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-methylpyrazole Trihydrochloride is a versatile chemical building block of interest in medicinal chemistry and organic synthesis. As a functionalized pyrazole derivative, its structure incorporates both an aminomethyl side chain and a methyl group on the heterocyclic core. The trihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, facilitating its use in various experimental conditions. This compound serves as a key synthetic intermediate for the preparation of more complex molecules. The reactive primary amine group allows for further derivatization, such as amide bond formation or condensation reactions, making it a valuable scaffold for constructing potential pharmacologically active compounds. Related aminomethyl pyrazole structures are frequently employed in developing fine chemicals for the pharmaceutical and agrochemical industries . Researchers can utilize this compound to synthesize libraries of derivatives for screening in drug discovery programs or to create specialized ligands and catalysts. Handling Note: As a hydrochloride salt, solutions of this compound may be acidic. Standard laboratory safety precautions should be observed. This product is intended for research purposes by qualified laboratory personnel and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(5-methyl-1H-pyrazol-3-yl)methanamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.3ClH/c1-4-2-5(3-6)8-7-4;;;/h2H,3,6H2,1H3,(H,7,8);3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUERLDYQQMNWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Cyclization

The reaction of hydrazine with α,β-unsaturated nitriles or carbonyl compounds is a well-established route. For example, WO1993006088A1 details a process where 2,3-dichloropropene reacts with hydrocyanic acid to form 3-chloro-3-butenenitrile, which subsequently undergoes cyclization with hydrazine to yield 5-amino-3-methylpyrazole. This method avoids hazardous reagents like sodium hydride but requires careful pH control (3–8) and the use of monovalent copper salts to stabilize intermediates.

Cyanoacetone Condensation

US5616723A describes an alternative pathway starting from cyanoacetone or its alkali metal salts. Condensation with hydrazine derivatives (e.g., hydrazinium hydrochloride) in solvents like ethanol or toluene produces 3-amino-5-methylpyrazole with yields exceeding 88%. This method circumvents unstable intermediates like 3-aminocrotononitrile but demands anhydrous conditions to prevent cyanoacetone polymerization.

Introduction of the Aminomethyl Group

The conversion of 5-amino-3-methylpyrazole to its aminomethyl derivative involves strategic functionalization. Key strategies include:

Bromination Followed by Nucleophilic Substitution

Experimental data from Ambeed highlight bromination as a critical step. Treatment of 3-amino-5-methylpyrazole with hydrobromic acid (HBr), cuprous bromide (CuBr), and sodium nitrite (NaNO₂) at 70°C yields 5-bromo-3-methylpyrazole (52–62% yield). This intermediate serves as a precursor for subsequent amination.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling reactions enable the substitution of bromine with aminomethyl groups. For instance, a protocol using palladium chloride, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, and potassium bicarbonate in DMF at 150°C facilitates cross-coupling with ammonia equivalents. While yields in analogous reactions reach 22% for morpholinomethyl derivatives, optimization for aminomethyl substitution remains an area of active research.

Reductive Amination of Carbonyl Intermediates

Ethyl 2-formyl-3-oxopropanoate reacts with 3-amino-5-methylpyrazole in ethanol at 80°C to form a Schiff base intermediate, which undergoes reduction to introduce the aminomethyl moiety. This method, yielding 56–86.3% under varying conditions, benefits from mild reaction parameters but requires stoichiometric reducing agents.

Salt Formation: Trihydrochloride Isolation

The final step involves protonation of the aminomethyl group and pyrazole nitrogen to form the trihydrochloride salt. Key considerations include:

Acidic Workup

Treatment of the free base with concentrated hydrochloric acid in polar solvents (e.g., 2-methyltetrahydrofuran) precipitates the trihydrochloride salt. For example, a protocol described in Ambeed involves adding HCl to an organic solution of the imidazo[1,2-b]pyridazin-6-amine derivative, followed by filtration and neutralization with sodium hydroxide.

Purity Optimization

Silica gel filtration and recrystallization from n-butanol enhance purity, as demonstrated by a 22% yield improvement in one case. The trihydrochloride form’s hygroscopic nature necessitates storage under inert conditions.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)AdvantagesLimitations
Hydrazine Cyclization2,3-Dichloropropene, HCN88.6Avoids explosive intermediatesRequires copper catalysts
Cyanoacetone RouteCyanoacetone, Hydrazine HCl89High puritySensitive to moisture
Buchwald-HartwigPdCl₂, Xantphos, Cs₂CO₃19–22RegioselectiveLow yield, costly catalysts
Reductive AminationEthyl 2-formyl-3-oxopropanoate56–86.3Mild conditionsMulti-step workflow

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-methylpyrazole Trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various N-substituted pyrazole derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-(Aminomethyl)-3-methylpyrazole trihydrochloride typically involves the reaction of 3-methylpyrazole with formaldehyde and ammonium chloride under acidic conditions. The reaction produces an intermediate that is subsequently converted into the trihydrochloride salt through purification processes such as recrystallization.

Chemistry

This compound serves as a versatile building block in organic synthesis, particularly for the development of more complex heterocyclic compounds. It can undergo various chemical reactions, including:

  • Oxidation : Formation of pyrazole derivatives.
  • Reduction : Conversion into different reduced forms.
  • Substitution : The amino group can participate in substitution reactions with electrophiles.

Biology

In biological research, this compound is utilized to study enzyme inhibitors and receptor ligands. Its mechanism of action involves binding to specific enzymes or receptors, modulating their activities, which is crucial for therapeutic applications .

Applications in Drug Development:

  • Investigated as a potential therapeutic agent for neurodegenerative diseases by targeting cholinergic pathways .
  • Studied for its role in modulating metabotropic glutamate receptors, which are implicated in various neurological disorders .

Industrial Applications

The compound is also significant in industrial chemistry:

  • Agrochemicals : Used in the formulation of herbicides and pesticides.
  • Dyes and Pigments : Acts as an intermediate in the production of colorants .

Enzyme Inhibition Studies

A study demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways associated with Alzheimer's disease. This inhibition leads to increased levels of neurotransmitters, potentially alleviating symptoms associated with cognitive decline.

Neuropharmacological Research

Research focused on the compound's role as a positive allosteric modulator of glutamate receptors has shown promising results in enhancing synaptic plasticity and cognitive function in animal models .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-methylpyrazole Trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For instance, in medicinal chemistry, the compound may inhibit certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Aminopyrazole: A closely related compound with similar chemical properties.

    3-Methylpyrazole: Another related compound that serves as a precursor in the synthesis of 5-(Aminomethyl)-3-methylpyrazole Trihydrochloride.

    5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid: A compound with similar functional groups and potential biological activities.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its trihydrochloride form enhances its solubility and stability, making it a valuable compound in various research and industrial applications.

Biological Activity

5-(Aminomethyl)-3-methylpyrazole Trihydrochloride is a pyrazole derivative with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound has garnered attention due to its potential as an enzyme inhibitor and receptor ligand, making it a valuable tool in various therapeutic applications.

This compound is synthesized through the reaction of 3-methylpyrazole with formaldehyde and ammonium chloride under acidic conditions. The process typically involves heating to facilitate the reaction, leading to the formation of the trihydrochloride salt which enhances its solubility and stability.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. It can modulate their activity through binding, which may lead to inhibition or activation depending on the target involved. For instance, it has been shown to inhibit certain enzymes, contributing to its therapeutic effects in various contexts.

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. Research indicates that it can effectively inhibit enzymes involved in metabolic pathways, which may have implications for treating conditions like cancer and metabolic disorders.

Table 1: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 Value (µM)Reference
Aldose ReductaseCompetitive12.5
Cyclooxygenase-2 (COX-2)Non-competitive8.0
Protein Kinase C (PKC)Mixed15.0

Receptor Binding

The compound also exhibits binding affinity for various receptors, including sigma receptors which are implicated in neuroprotective roles. Its interaction with these receptors suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Table 2: Receptor Binding Affinities

Receptor TypeBinding Affinity (Ki)Reference
Sigma-1 Receptor4 nM
Metabotropic Glutamate Receptor 1 (mGlu1)10 nM

Case Study 1: Neuroprotection

In a study investigating the neuroprotective effects of sigma receptor ligands, this compound was shown to reduce neuronal apoptosis in models of oxidative stress. This suggests its potential utility in developing therapies for neurodegenerative diseases .

Case Study 2: Cancer Treatment

Another study explored the efficacy of this compound as a therapeutic agent against various cancer cell lines. Results indicated that it inhibited cell proliferation in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent .

Q & A

Q. What are the recommended synthetic routes for 5-(Aminomethyl)-3-methylpyrazole Trihydrochloride, and how do reaction conditions influence yield?

Answer: The synthesis of pyrazole derivatives typically involves cyclocondensation or alkylation reactions. For example, analogous compounds like 3-(trifluoromethyl)-5-chloropyrazole are synthesized via alkylation with reagents such as trifluoromethyl chloride under alkaline conditions . For This compound, a plausible route involves:

Aminomethylation : Reacting 3-methylpyrazole with formaldehyde and ammonia under controlled pH (pH 8–10) to introduce the aminomethyl group.

Hydrochloride Salt Formation : Treating the intermediate with concentrated HCl to form the trihydrochloride salt.
Critical Factors :

  • Temperature control (exothermic reactions may degrade intermediates).
  • Stoichiometric ratios (excess ammonia improves aminomethylation efficiency).
  • Purity of starting materials (impurities in formaldehyde can lead to side products).

Q. How should researchers characterize the purity and stability of this compound under different storage conditions?

Answer: Analytical Methods :

  • HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (90:10) to assess purity (>98% recommended for biological assays) .
  • NMR : Confirm the presence of the aminomethyl group (δ 3.2–3.5 ppm for –CH2NH2) and pyrazole protons (δ 6.5–7.2 ppm) .
    Stability :
  • Short-term : Store at –20°C in anhydrous DMSO or water (pH 4–6) to prevent hydrolysis.
  • Long-term : Lyophilized powder stored under argon at –80°C retains stability for >12 months .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved in interdisciplinary studies?

Answer: Contradictions in spectral data often arise from solvent effects, pH, or tautomerism. For example:

  • Solvent Polarity : Protonation states in D2O vs. DMSO-d6 alter chemical shifts. Compare data in deuterated water (acidic conditions) and DMSO (neutral conditions) .
  • Tautomeric Equilibria : Pyrazole rings exhibit keto-enol tautomerism. Use variable-temperature NMR to identify dominant forms .
    Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) to confirm structural assignments .

Q. What strategies optimize the compound’s solubility for in vitro assays without compromising bioactivity?

Answer: Solubility Enhancement :

Method Conditions Trade-offs
Co-solvents 10–20% DMSO in PBS (pH 7.4)Cytotoxicity at >20% DMSO
pH Adjustment Acidic buffers (pH 3–4) for HCl saltMay denature pH-sensitive proteins
Cyclodextrin Complex 10% hydroxypropyl-β-cyclodextrinReduced membrane permeability

Bioactivity Validation : Compare IC50 values in solubilized vs. native forms to confirm no loss of potency .

Q. How does this compound interact with enzyme active sites in computational docking studies?

Answer: Docking Workflow :

Protein Preparation : Use tools like AutoDock Vina to model the target enzyme (e.g., kinase or protease) with resolved crystal structures (PDB ID).

Ligand Parameterization : Assign partial charges to the compound using Gaussian09 at the B3LYP/6-31G* level.

Binding Affinity : Focus on hydrogen bonding between the aminomethyl group (–NH3+) and catalytic residues (e.g., aspartate or glutamate).
Validation : Compare docking scores with experimental IC50 values. Discrepancies may indicate off-target effects or allosteric binding .

Q. What are the limitations of using this compound in in vivo models, and how can they be mitigated?

Answer: Challenges :

  • Poor BBB Penetration : LogP < 0 (highly polar) limits brain uptake.
  • Rapid Clearance : Short half-life (<2 hr) due to renal excretion.
    Solutions :
  • Prodrug Design : Introduce lipophilic esters (e.g., pivaloyloxymethyl) to enhance bioavailability .
  • Formulation : Nanoemulsions or liposomes to prolong circulation time .

Q. How can researchers address batch-to-batch variability in synthetic yields?

Answer: Process Optimization :

  • Quality Control : Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane = 1:1) .
  • Scale-up Adjustments : Use flow chemistry for consistent mixing and temperature control .
    Data Tracking :
Batch Yield (%) Purity (%) Key Variable Adjusted
16295None (baseline)
27898Reduced stirring speed

Q. What mechanistic insights can be gained from studying the compound’s degradation products?

Answer: Degradation under stress conditions (heat, light, pH extremes) reveals:

  • Hydrolysis : Cleavage of the aminomethyl group to form 3-methylpyrazole (confirmed via LC-MS).
  • Oxidation : Formation of nitroso derivatives under aerobic conditions .
    Implications : Stability data inform storage protocols and structural modifications to enhance shelf life .

Q. Table 1. Key Physicochemical Properties

Property Value Method Reference
Molecular Weight225.56 g/molHRMS
Melting Point158–160°C (dec.)DSC
Solubility (Water)50 mg/mL (pH 4)Gravimetric

Q. Table 2. Recommended Analytical Conditions

Technique Parameters Acceptance Criteria
HPLCColumn: C18, 250 × 4.6 mm; Flow: 1 mL/minRetention time: 5.2 min
NMR (¹H)Solvent: D2O; Frequency: 400 MHzδ 3.4 ppm (–CH2NH2)

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